2-Methyl-1-(piperazin-1-yl)propan-2-ol
Overview
Description
2-Methyl-1-(piperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C8H18N2O It is a derivative of piperazine and is characterized by the presence of a hydroxyl group attached to a tertiary carbon atom
Mechanism of Action
Target of Action
It’s known that similar compounds containing a piperazin-1-yl moiety have been found to target cell membranes .
Mode of Action
It’s suggested that similar compounds interact with their targets, potentially disrupting cell membrane integrity .
Result of Action
Similar compounds have shown promising results in controlling refractory microbial diseases by targeting cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the alkylation of piperazine with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(piperazin-1-yl)propan-2-one.
Reduction: Formation of 2-Methyl-1-(piperazin-1-yl)propan-2-amine.
Substitution: Formation of 2-Methyl-1-(piperazin-1-yl)propan-2-halide.
Scientific Research Applications
2-Methyl-1-(piperazin-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used as a building block in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(piperazin-1-yl)propan-1-one
- 1-(2-Hydroxyethyl)piperazine
- 4-Methylpiperazine
Uniqueness
2-Methyl-1-(piperazin-1-yl)propan-2-ol is unique due to the presence of a tertiary hydroxyl group, which imparts different chemical reactivity compared to similar compounds. This structural feature allows for specific interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRIPUTKCTCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293044 | |
Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156339-46-7 | |
Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-(piperazin-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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